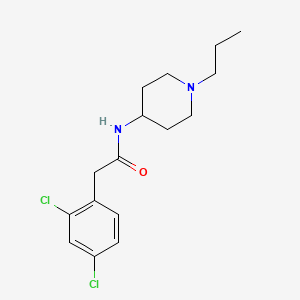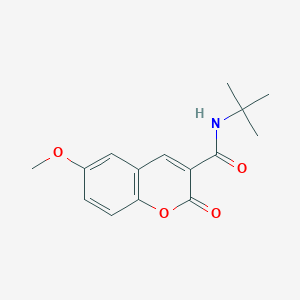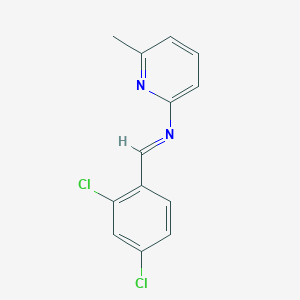
N-(2,4-dichlorobenzylidene)-6-methyl-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorobenzylidene)-6-methyl-2-pyridinamine, also known as pyrithione or PT, is a synthetic organic compound that has been extensively studied for its antimicrobial properties. PT is a white crystalline powder that is soluble in ethanol and dimethyl sulfoxide and has a molecular weight of 317.2 g/mol. This compound has been used in a variety of applications, including as a preservative in cosmetics and personal care products, as well as in the treatment of dandruff and other skin conditions.
Wirkmechanismus
The mechanism of action of PT is not fully understood, but it is believed to involve the disruption of cell membrane function in microorganisms. PT has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, and to disrupt the function of bacterial cell membranes. This disruption leads to the death of the microorganism.
Biochemical and Physiological Effects
PT has been shown to have a low toxicity profile and is generally considered safe for use in cosmetics and personal care products. However, some studies have suggested that PT may have cytotoxic effects on certain cells, such as human keratinocytes. Further research is needed to fully understand the biochemical and physiological effects of PT.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PT in lab experiments is its broad-spectrum antimicrobial activity, which allows for the testing of multiple microorganisms with a single compound. PT is also relatively inexpensive and easy to synthesize, making it a cost-effective option for research. However, PT has some limitations, including its potential cytotoxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on PT. One area of interest is the development of new formulations of PT for use in the treatment of skin conditions. Another potential direction is the investigation of the potential use of PT in the treatment of other diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of PT and its potential cytotoxic effects.
Synthesemethoden
PT can be synthesized by the reaction of 2,4-dichlorobenzaldehyde and 2-pyridylamine in the presence of a base such as sodium hydroxide. The resulting product can then be purified by recrystallization or column chromatography. This synthesis method has been well-established and is widely used in the production of PT for various applications.
Wissenschaftliche Forschungsanwendungen
PT has been extensively studied for its antimicrobial properties, particularly its ability to inhibit the growth of various fungi and bacteria. This compound has been shown to be effective against a wide range of microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. PT has also been studied for its potential use in the treatment of various skin conditions, such as dandruff, seborrheic dermatitis, and psoriasis.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2/c1-9-3-2-4-13(17-9)16-8-10-5-6-11(14)7-12(10)15/h2-8H,1H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVWBUPOIYCJQS-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

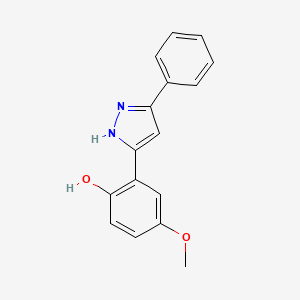
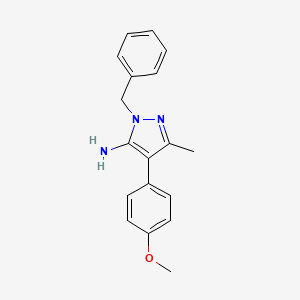
![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)
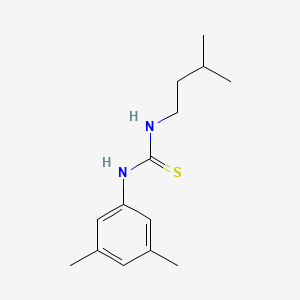
![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)
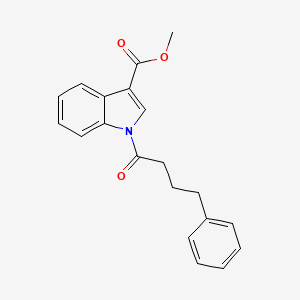
![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
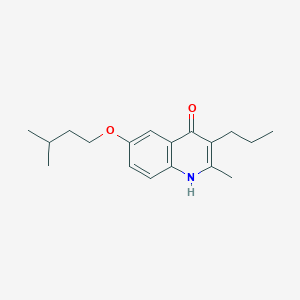
![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)
